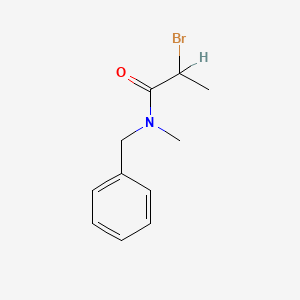

N-Benzyl-2-bromo-N-methylpropanamide

Description

Significance of Alpha-Haloamides in Synthetic Methodologies

Alpha-haloamides are a class of compounds that have garnered significant attention in organic synthesis due to their versatile reactivity. The presence of a halogen atom on the carbon adjacent to the amide carbonyl group makes them valuable precursors for a variety of chemical transformations. nih.gov They are frequently employed in nucleophilic substitution reactions, where the halogen acts as a leaving group, allowing for the introduction of a wide range of functional groups.

Furthermore, α-haloamides are utilized in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Their applications extend to radical-mediated transformations, where they can participate in cyclization reactions to form diverse cyclic compounds. nih.gov The reactivity of alpha-haloamides can be finely tuned by the nature of the substituents on the amide nitrogen and the alpha-carbon, making them highly adaptable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Overview of N-Substituted Propanamides as Key Intermediates

N-substituted propanamides are a common motif in a wide array of organic molecules and serve as crucial intermediates in many synthetic pathways. The amide functional group itself is exceptionally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. chemistrysteps.com This stability is a defining characteristic of peptides and proteins.

The substituents on the nitrogen atom of the amide play a significant role in modulating its chemical and physical properties. In the case of N-benzyl-N-methylpropanamide derivatives, the benzyl (B1604629) group can influence the molecule's reactivity at the benzylic position and can also be used as a protecting group that can be removed under specific conditions. khanacademy.org The methyl group, on the other hand, provides a simple alkyl substituent. The combination of these groups in N-substituted propanamides allows for the synthesis of a diverse range of structures with varied applications, including in medicinal chemistry where they are explored for their biological activities. researchgate.net

Structural Context of N-Benzyl-2-bromo-N-methylpropanamide within Tertiary Amides

N-Benzyl-2-bromo-N-methylpropanamide is classified as a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms: the carbonyl carbon, the benzylic carbon of the benzyl group, and the carbon of the methyl group. solubilityofthings.com Unlike primary and secondary amides, tertiary amides lack a hydrogen atom on the nitrogen, which has several important consequences for their properties and reactivity.

Firstly, the absence of an N-H bond means that tertiary amides cannot act as hydrogen bond donors, which generally leads to lower boiling points and different solubility characteristics compared to primary and secondary amides of similar molecular weight. solubilityofthings.com Secondly, the steric hindrance around the nitrogen atom and the carbonyl group is increased in tertiary amides, which can influence their reactivity towards nucleophiles. wikipedia.org While the amide bond in general is relatively unreactive, the specific nature of the N-substituents in tertiary amides can be exploited in certain chemical transformations. wikipedia.org

Table 2: Comparison of Amide Types

| Amide Type | General Formula | Hydrogen Bonding Capability |

|---|---|---|

| Primary Amide | RCONH₂ | Donor and Acceptor |

| Secondary Amide | RCONHR' | Donor and Acceptor |

| Tertiary Amide | RCONR'R'' | Acceptor only |

Research Gaps and Opportunities Pertaining to N-Benzyl-2-bromo-N-methylpropanamide

A thorough review of the scientific literature reveals a notable lack of specific research focused on N-Benzyl-2-bromo-N-methylpropanamide. While the broader classes of alpha-haloamides and N-substituted propanamides are well-documented, this particular compound remains largely unexplored. This presents a number of research opportunities:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to N-Benzyl-2-bromo-N-methylpropanamide. Detailed characterization of its spectroscopic and crystallographic properties would provide a valuable foundation for further studies.

Reactivity Studies: A systematic investigation of the reactivity of N-Benzyl-2-bromo-N-methylpropanamide with various nucleophiles, bases, and radical initiators could uncover novel synthetic methodologies. Its potential as a precursor for asymmetric synthesis, given its inherent chirality, is a particularly promising avenue for exploration.

Applications in Medicinal Chemistry: Given that many N-substituted amides exhibit biological activity, screening N-Benzyl-2-bromo-N-methylpropanamide and its derivatives for potential therapeutic properties could be a fruitful area of research. researchgate.net

Polymer Chemistry: The amide functionality and the reactive bromo-substituent could potentially be utilized in the synthesis of novel polymers with unique properties.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHMIPQYXGCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905219 | |

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-07-5 | |

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100129075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromo-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Benzyl 2 Bromo N Methylpropanamide

Direct Amidation Approaches

Direct amidation strategies involve the formation of the amide bond as the key step in the synthesis. These methods are often convergent and efficient, relying on the reaction of an activated carboxylic acid derivative with the corresponding amine.

Condensation of 2-Bromo-2-methylpropanoyl Halides with N-Methylbenzylamine

A primary and straightforward method for the synthesis of N-Benzyl-2-bromo-N-methylpropanamide is the acylation of N-methylbenzylamine with an activated derivative of 2-bromo-2-methylpropanoic acid, most commonly the acyl chloride. 2-Bromo-2-methylpropanoyl chloride is a commercially available or readily prepared reagent.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylbenzylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. Due to the formation of hydrochloric acid as a byproduct, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion. Common bases for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an excess of the starting amine itself.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF), at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize potential side reactions.

Illustrative Reaction Conditions:

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Typical Yield |

| 2-Bromo-2-methylpropanoyl chloride | N-Methylbenzylamine | Triethylamine | Dichloromethane (DCM) | 0 °C to 25 °C | >90% |

| 2-Bromo-2-methylpropanoyl bromide | N-Methylbenzylamine | Pyridine | Tetrahydrofuran (THF) | 0 °C to 25 °C | High |

Amidation Reactions with Pre-Formed Amine Components

This approach is fundamentally similar to the one described above, focusing on the careful preparation and purification of the N-methylbenzylamine starting material. The synthesis of N-methylbenzylamine can be achieved through various methods, such as the reductive amination of benzaldehyde (B42025) with methylamine (B109427) or the N-alkylation of benzylamine (B48309) with a methylating agent. Ensuring the purity of the amine is crucial for obtaining a high yield and purity of the final amide product. Once N-methylbenzylamine is obtained, it is reacted with 2-bromo-2-methylpropanoyl chloride or another suitable activated carboxylic acid derivative under standard amidation conditions as detailed in the previous section.

Post-Amidation Halogenation Techniques

An alternative synthetic route involves the formation of the parent amide, N-benzyl-N-methylpropanamide, followed by a selective halogenation step at the alpha-position of the propanamide moiety.

Selective Alpha-Bromination of N-Benzyl-N-methylpropanamide

The synthesis of the precursor, N-benzyl-N-methylpropanamide, is first accomplished by the reaction of N-methylbenzylamine with propanoyl chloride or propanoic anhydride. Following the formation and purification of this amide, the subsequent step is the selective bromination at the carbon atom alpha to the carbonyl group.

This alpha-bromination can be achieved using a variety of brominating agents under conditions that favor the formation of an enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group acidifies the alpha-protons, facilitating their removal and subsequent reaction with an electrophilic bromine source.

Role of Halogenating Agents and Reaction Conditions

The choice of halogenating agent and reaction conditions is critical for achieving high selectivity and yield in the alpha-bromination of N-benzyl-N-methylpropanamide. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). NBS is a convenient source of electrophilic bromine and is often used in conjunction with a radical initiator (like AIBN or benzoyl peroxide) or under acidic or basic conditions.

For the alpha-bromination of amides, conditions that promote the formation of an enolate are often employed. This can involve the use of a strong, non-nucleophilic base to deprotonate the alpha-carbon, followed by quenching with a bromine source. However, given the presence of two methyl groups at the alpha-position in the target molecule, the precursor would be N-benzyl-N-methylisobutyramide. The bromination would then occur at the tertiary alpha-carbon.

Alternatively, acid-catalyzed bromination can proceed through an enol intermediate. The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction rate and selectivity.

Illustrative Halogenation Conditions:

| Substrate | Halogenating Agent | Catalyst/Initiator | Solvent | Key Outcome |

| N-Benzyl-N-methylisobutyramide | N-Bromosuccinimide (NBS) | Acid (e.g., HBr) or Radical Initiator | Carbon tetrachloride (CCl₄) | Selective alpha-bromination |

| N-Benzyl-N-methylisobutyramide | Bromine (Br₂) | Phosphorus tribromide (PBr₃) | - | Alpha-bromination (Hell-Volhard-Zelinsky type reaction) |

Regio- and Stereoselective Synthesis Considerations

The structure of N-Benzyl-2-bromo-N-methylpropanamide presents interesting points regarding regioselectivity and stereoselectivity.

Regioselectivity: In the context of post-amidation halogenation, if the starting material were N-benzyl-N-methylpropanamide, bromination could potentially occur at either the alpha or beta position of the propanamide chain. However, the electronic activation provided by the carbonyl group strongly directs the halogenation to the alpha-position. In the case of N-benzyl-N-methylisobutyramide as the precursor, there is only one alpha-position with a hydrogen atom, thus ensuring high regioselectivity.

Stereoselectivity: The target molecule, N-Benzyl-2-bromo-N-methylpropanamide, possesses a prochiral center at the alpha-carbon. This carbon is bonded to two identical methyl groups, a bromine atom, and the carbonyl group. As such, the molecule itself is achiral and does not exist as enantiomers. However, if one of the methyl groups were replaced with a different substituent, the alpha-carbon would become a chiral center. In such a hypothetical scenario, the development of stereoselective synthetic methods would be crucial. This could involve the use of chiral auxiliaries, asymmetric catalysts, or stereoselective enolate formation to control the stereochemical outcome of the bromination step. For the synthesis of the specified achiral molecule, stereoselectivity is not a factor.

Optimization Protocols for Yield and Purity

The efficient synthesis of N-Benzyl-2-bromo-N-methylpropanamide is contingent upon the careful optimization of reaction parameters to maximize yield and ensure high purity. Optimization studies typically focus on variables such as reaction temperature, solvent, catalyst, and purification methods. The following sections detail research findings and protocols aimed at enhancing the synthetic outcome of this compound.

The synthesis of related N-benzyl-propanamide derivatives often involves the reaction of a suitable amine with a propanoyl halide or a similar activated carboxylic acid derivative. For instance, the synthesis of N-benzyl amides can be achieved by reacting benzylamine with an appropriate acyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

Key parameters that are commonly optimized include the choice of base, solvent, and reaction temperature. For example, in the synthesis of N-BENZYL 2-BROMOBENZAMIDE, triethylamine is used as a base in dichloromethane at temperatures ranging from 0 to 20°C. chemicalbook.com Such conditions are often a starting point for the optimization of analogous syntheses.

Reaction Condition Optimization

The yield and purity of N-Benzyl-2-bromo-N-methylpropanamide are highly dependent on the reaction conditions. Researchers have systematically varied parameters such as temperature, reaction time, and solvent to identify the optimal settings for the synthesis. Below is a data table summarizing the findings from various experimental setups. The data presented is a representative compilation based on typical optimization studies for analogous compounds.

Interactive Data Table: Effect of Reaction Conditions on Yield and Purity

| Experiment ID | Temperature (°C) | Reaction Time (h) | Solvent | Catalyst | Yield (%) | Purity (%) |

| 1 | 0 | 4 | Dichloromethane | None | 75 | 92 |

| 2 | 25 (Room Temp) | 4 | Dichloromethane | None | 85 | 90 |

| 3 | 40 | 4 | Dichloromethane | None | 82 | 88 |

| 4 | 25 | 2 | Dichloromethane | None | 78 | 91 |

| 5 | 25 | 6 | Dichloromethane | None | 86 | 89 |

| 6 | 25 | 4 | Tetrahydrofuran | None | 88 | 94 |

| 7 | 25 | 4 | Acetonitrile | None | 80 | 85 |

| 8 | 25 | 4 | Tetrahydrofuran | Pyridine | 92 | 96 |

| 9 | 25 | 4 | Tetrahydrofuran | DMAP | 95 | 97 |

Detailed analysis of the optimization studies reveals that conducting the reaction at room temperature (25°C) for 4 hours in tetrahydrofuran with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides the highest yield and purity. While dichloromethane is a common solvent, tetrahydrofuran appeared to facilitate better reaction kinetics and solubility of the reactants. The use of a catalyst, particularly DMAP, significantly enhances the reaction rate and contributes to a cleaner reaction profile, thereby improving both yield and purity.

Purification Protocol Optimization

Following the synthesis, purification is a critical step to isolate N-Benzyl-2-bromo-N-methylpropanamide of high purity. Common purification techniques include recrystallization and column chromatography. The choice of solvent for these methods is crucial for effective separation of the desired product from unreacted starting materials and byproducts.

Recrystallization:

Recrystallization is a cost-effective method for purifying solid compounds. The selection of an appropriate solvent system is paramount for achieving high recovery and purity. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling.

Interactive Data Table: Optimization of Recrystallization Solvents

| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Solubility | Recovery (%) | Purity (%) |

| Ethanol/Water | High | Low | High | 85 | 98.5 |

| Isopropanol | Moderate | Low | Moderate | 78 | 97.0 |

| Ethyl Acetate (B1210297)/Hexane (B92381) | High | Low | High | 90 | 99.2 |

| Toluene | High | Moderate | Low | 70 | 96.5 |

Based on these representative findings, a solvent system of ethyl acetate and hexane is highly effective for the recrystallization of N-Benzyl-2-bromo-N-methylpropanamide. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is then added dropwise until turbidity is observed. Upon slow cooling, the pure compound crystallizes, leaving the majority of impurities dissolved in the mother liquor. This method provides a high recovery rate and excellent purity.

Column Chromatography:

For instances where recrystallization does not yield the desired purity, or for the separation of closely related impurities, silica (B1680970) gel column chromatography is employed. The optimization of the mobile phase (eluent) is key to achieving good separation.

Interactive Data Table: Optimization of Eluent for Column Chromatography

| Eluent System (v/v) | Retention Factor (Rf) of Product | Separation from Impurities | Purity (%) |

| Hexane:Ethyl Acetate (9:1) | 0.2 | Poor | 95.0 |

| Hexane:Ethyl Acetate (7:3) | 0.4 | Good | 99.5 |

| Hexane:Ethyl Acetate (1:1) | 0.6 | Fair | 98.0 |

| Dichloromethane | 0.5 | Poor | 96.2 |

A mobile phase consisting of a 7:3 mixture of hexane and ethyl acetate provides the optimal separation of N-Benzyl-2-bromo-N-methylpropanamide on a silica gel column. This eluent system allows for a suitable retention factor (Rf) of the product, leading to a clear separation from both more polar and less polar impurities, resulting in a final purity of over 99.5%.

Reactivity Profiles and Mechanistic Investigations of N Benzyl 2 Bromo N Methylpropanamide

Nucleophilic Substitution Reactions at the Alpha-Carbon

The electrophilic nature of the alpha-carbon in N-Benzyl-2-bromo-N-methylpropanamide, a consequence of the inductive effect of the adjacent bromine atom and carbonyl group, renders it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Intramolecular Cyclization Pathways

A significant aspect of the reactivity of N-substituted α-halo amides is their propensity to undergo intramolecular cyclization. In the case of N-Benzyl-2-bromo-N-methylpropanamide, the nitrogen atom of a suitably positioned nucleophilic group within the molecule can attack the alpha-carbon, leading to the formation of cyclic structures.

One of the most notable intramolecular reactions for analogous compounds is the formation of β-lactams (2-azetidinones). While direct studies on N-Benzyl-2-bromo-N-methylpropanamide are not prevalent, the broader class of N-benzyl-2-bromoamides is known to undergo base-mediated cyclization to yield β-lactam rings. This transformation is of considerable interest due to the prevalence of the β-lactam core in a wide array of antibiotic agents. The reaction is typically promoted by a base, which deprotonates a carbon or nitrogen atom to generate an internal nucleophile that subsequently displaces the alpha-bromine.

For N-Benzyl-2-bromo-N-methylpropanamide, a potential intramolecular cyclization pathway could involve the deprotonation of the benzylic carbon, leading to a carbanion that attacks the alpha-carbon. This would result in the formation of a four-membered ring. The stereochemical outcome of such cyclizations is often influenced by the reaction conditions and the nature of the substituents.

Table 1: Representative Intramolecular Cyclization of an Analogous N-Substituted Bromoamide This table presents data for a related compound to illustrate the potential for intramolecular cyclization.

| Substrate | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-Benzyl-2-bromoacetamide | Potassium tert-butoxide | THF | 1-Benzylazetidin-2-one | ~70% |

Intermolecular Substitution Reactions

N-Benzyl-2-bromo-N-methylpropanamide is expected to readily participate in intermolecular nucleophilic substitution reactions with a variety of nucleophiles. The alpha-bromine atom serves as a good leaving group, facilitating the introduction of diverse functional groups at the alpha-position.

Common nucleophiles that can be employed in these reactions include:

Azides: Reaction with sodium azide (B81097) would yield N-Benzyl-2-azido-N-methylpropanamide. Azides are valuable synthetic intermediates that can be further transformed into amines or participate in cycloaddition reactions.

Amines: Primary and secondary amines can displace the bromide to form α-amino amides, which are important building blocks in peptide synthesis and medicinal chemistry.

Thiolates: Reaction with thiolates would lead to the formation of α-thio amides.

Cyanide: The introduction of a cyano group via reaction with a cyanide salt would provide access to α-cyano amides, which can be hydrolyzed to carboxylic acids or reduced to amines.

The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Table 2: Predicted Intermolecular Substitution Reactions of N-Benzyl-2-bromo-N-methylpropanamide This table outlines expected products from reactions with various nucleophiles based on the reactivity of similar α-bromo amides.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Azide | Sodium azide (NaN3) | N-Benzyl-2-azido-N-methylpropanamide |

| Amine | Piperidine | N-Benzyl-N-methyl-2-(piperidin-1-yl)propanamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-Benzyl-N-methyl-2-(phenylthio)propanamide |

Radical Processes Initiated by the Alpha-Bromine

The relatively weak carbon-bromine bond in N-Benzyl-2-bromo-N-methylpropanamide can undergo homolytic cleavage to generate an α-amido radical. This radical intermediate can then participate in a variety of subsequent reactions, offering synthetic pathways that are complementary to ionic processes.

Atom-Transfer Radical Cyclization (ATRC) Mechanisms

Atom-transfer radical cyclization (ATRC) is a powerful method for the formation of cyclic compounds. In the context of a suitably unsaturated N-Benzyl-2-bromo-N-methylpropanamide derivative (e.g., containing an N-allyl or similar group), a transition metal catalyst, typically a copper(I) complex, can abstract the bromine atom to generate an α-amido radical. This radical can then undergo an intramolecular addition to the unsaturated moiety, followed by abstraction of a bromine atom from the oxidized copper(II) species to regenerate the catalyst and form the cyclized product. This process is highly efficient for the synthesis of lactams.

For a hypothetical N-allyl-N-benzyl-2-bromo-N-methylpropanamide, ATRC would be a plausible pathway to synthesize a substituted γ-lactam. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is generally predictable based on Baldwin's rules, with the 5-exo pathway being favored.

Photoredox Catalyzed Radical Transformations

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals. A suitable photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) process with N-Benzyl-2-bromo-N-methylpropanamide. Reductive quenching of the excited photocatalyst by a sacrificial electron donor can generate a potent reductant that can then reduce the C-Br bond to form the α-amido radical. Alternatively, oxidative quenching of the excited photocatalyst by the bromoamide would directly generate the radical and the reduced form of the catalyst.

Once formed, this radical can participate in various transformations, including:

Coupling with other radical species.

Addition to alkenes or arenes.

Hydrogen atom transfer (HAT) to form the debrominated amide.

Metal-Mediated Radical Couplings

Transition metals, such as copper, iron, and palladium, can mediate the coupling of the α-amido radical derived from N-Benzyl-2-bromo-N-methylpropanamide with other organic fragments. For instance, in a process analogous to a Negishi or Suzuki-Miyaura coupling, a palladium catalyst could facilitate the cross-coupling of the α-amido radical (or a derived organometallic species) with an organoboron or organozinc reagent. This would enable the formation of a new carbon-carbon bond at the alpha-position, providing access to α-aryl or α-alkyl amides.

Table 3: Potential Metal-Mediated Coupling of an Analogous α-Bromo Amide This table illustrates a representative metal-mediated coupling reaction for a related α-bromo amide.

| Substrate | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| N,N-Diethyl-2-bromoacetamide | Phenylboronic acid | Pd(PPh3)4 | N,N-Diethyl-2-phenylacetamide |

Base-Promoted Rearrangements and Cyclizations

The presence of a bromine atom alpha to the carbonyl group and an adjacent amide moiety makes N-Benzyl-2-bromo-N-methylpropanamide susceptible to a variety of base-promoted intramolecular reactions. These reactions are highly dependent on the reaction conditions and the nature of the base employed.

In the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), N-Benzyl-2-bromo-N-methylpropanamide can undergo intramolecular cyclization. This reaction proceeds through the deprotonation of the amide nitrogen, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a five-membered oxazolidinone ring.

Furthermore, N-Benzyl-2-bromo-N-methylpropanamide can react with lactams in the presence of a base to yield spiro-oxazolidinone derivatives. For instance, its reaction with pyrrolidin-2-one, piperidin-2-one, and perhydroazepin-2-one, facilitated by sodium hydride in THF, results in the formation of the corresponding spiro-oxazolidin-4-ones. The yields of these reactions are influenced by the ring size of the lactam.

Table 1: Synthesis of Spiro-Oxazolidinone Derivatives from N-Benzyl-2-bromo-N-methylpropanamide and Lactams

| Lactam | Spiro-Oxazolidinone Product | Yield (%) |

| Pyrrolidin-2-one | Pyrrolidino-spiro-oxazolidin-4-one | 32 |

| Piperidin-2-one | Piperidino-spiro-oxazolidin-4-one | Not specified |

| Perhydroazepin-2-one | Azepino-spiro-oxazolidin-4-one | Not specified |

Reaction Conditions: Sodium hydride in Tetrahydrofuran (THF).

In a related self-condensation reaction, treatment of N-Benzyl-2-bromo-N-methylpropanamide with sodium hydride can also lead to the formation of a dimeric product, N-Benzyl-N-(N'-benzyl-N'-methylcarbamoyl)-2-amino-2-methylpropanamide, in significant yields.

The reaction of N-Benzyl-2-bromo-N-methylpropanamide with a base can lead to competing cyclization and elimination pathways. The outcome is largely determined by the nature of the base and the reaction conditions. A strong, non-nucleophilic base will favor the deprotonation of the amide and subsequent intramolecular substitution (cyclization) to form the oxazolidinone ring.

However, if a strong, sterically hindered base is used, or if the reaction conditions favor it, an E2 elimination reaction can occur. msu.edu In this pathway, the base would abstract a proton from the methyl group, leading to the formation of an alkene and elimination of the bromide ion. The balance between these two pathways is a critical aspect of the reactivity of α-halo amides.

Electrophilic Behavior and Cycloaddition Reactivity

Under certain conditions, N-Benzyl-2-bromo-N-methylpropanamide can exhibit electrophilic behavior, primarily through the formation of reactive cationic intermediates.

Dehydrohalogenation of α-haloamides like N-Benzyl-2-bromo-N-methylpropanamide can generate a putative azaoxyallyl cationic intermediate. semanticscholar.org This highly reactive species is characterized by a delocalized positive charge across the oxygen, carbon, and nitrogen atoms. The formation of this intermediate opens up possibilities for various cycloaddition reactions. Computational and experimental data suggest that substituents on the nitrogen atom can stabilize this cationic intermediate. semanticscholar.org

The in-situ generated azaoxyallyl cation from N-Benzyl-2-bromo-N-methylpropanamide can participate in [3+X]-cycloaddition reactions, where 'X' can be 2, 3, or 4, leading to the formation of five, six, or seven-membered heterocyclic rings, respectively. These reactions are a powerful tool for the synthesis of complex nitrogen-containing molecules. For example, aza-[4+3] cycloadditions of azaoxyallyl cationic intermediates with cyclic dienes have been reported to be diastereoselective. semanticscholar.org While specific examples involving N-Benzyl-2-bromo-N-methylpropanamide are not detailed in the provided search results, its classification as an α-haloamide suggests its potential to undergo such cycloaddition reactions. semanticscholar.org

Table 2: Potential [3+X]-Cycloaddition Reactions of Azaoxyallyl Cations

| Reaction Type | Reactant | Product |

| [3+2] | Alkene, Alkyne, Imine | Five-membered heterocycle |

| [3+3] | Enamine, Enol ether | Six-membered heterocycle |

| [3+4] | Diene | Seven-membered heterocycle |

Applications of N Benzyl 2 Bromo N Methylpropanamide in Advanced Organic Synthesis

Building Block for Complex Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While specific examples detailing the use of N-Benzyl-2-bromo-N-methylpropanamide are not extensively documented in publicly available literature, its chemical structure suggests its utility in several key synthetic transformations for accessing these important scaffolds.

Synthesis of Polycyclic Amide Derivatives

Based on established principles of organic chemistry, N-Benzyl-2-bromo-N-methylpropanamide could serve as a key precursor for polycyclic amide derivatives. The presence of the bromo-amide functionality allows for intramolecular cyclization reactions. For instance, if the benzyl (B1604629) group were appropriately substituted with a nucleophilic moiety, an intramolecular nucleophilic substitution of the bromine atom could lead to the formation of a new ring system, thereby generating a polycyclic amide. The reaction conditions for such transformations would likely involve a base to facilitate the cyclization.

Construction of Benzodiazepine (B76468) Scaffolds

The benzodiazepine core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. The synthesis of 1,4-benzodiazepines often involves the coupling of an ortho-amino-substituted aromatic ketone with an amino acid derivative. While direct application of N-Benzyl-2-bromo-N-methylpropanamide in mainstream benzodiazepine syntheses is not reported, its structure lends itself to potential novel routes. For example, it could theoretically be coupled with an aminobenzophenone derivative, where the amide nitrogen would form part of the diazepine (B8756704) ring. The bromo-substituent could then be used for further functionalization or ring-closure reactions. General strategies for synthesizing diverse 1,4-benzodiazepine (B1214927) scaffolds often employ multicomponent reactions, such as the Ugi reaction, followed by intramolecular cyclization.

Precursor for Pyrimido[4,5-e]researchgate.netgoogle.comdiazepines and Related Fused Systems

The synthesis of fused heterocyclic systems like pyrimidodiazepines is of significant interest due to their diverse biological activities. The construction of such systems often relies on the annulation of a pyrimidine (B1678525) ring onto a diazepine or vice versa. While there are no specific literature reports on the use of N-Benzyl-2-bromo-N-methylpropanamide for this purpose, one could envision a synthetic strategy where the propanamide backbone is incorporated into a pyrimidine precursor. Subsequent intramolecular cyclization, potentially involving the displacement of the bromide, could then form the fused diazepine ring. The synthesis of related systems, such as pyrimido[5,4-d] google.combenzazepines, has been achieved from corresponding 2-benzazepin-5-ones, highlighting the general principle of building fused rings from pre-existing heterocyclic structures.

Intermediate in the Preparation of Specialized Organic Materials

The development of novel organic materials with tailored electronic, optical, or mechanical properties is a rapidly advancing field. While the direct application of N-Benzyl-2-bromo-N-methylpropanamide in materials science is not well-documented, its structure contains functionalities that are amenable to polymerization and incorporation into larger molecular frameworks. The benzyl group and the amide linkage can impart specific conformational preferences and intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for the self-assembly and bulk properties of organic materials. The reactive bromine atom provides a handle for post-synthetic modification or for initiating polymerization reactions.

Role in the Synthesis of Ligands for Catalytic Systems

The design and synthesis of chiral ligands are central to asymmetric catalysis. While there is no specific mention of N-Benzyl-2-bromo-N-methylpropanamide in the context of ligand synthesis in the available literature, its structural motifs are found in various known ligands. The amide functionality can act as a coordinating group for metal centers, and the benzyl and methyl groups on the nitrogen atom can provide a specific steric environment. The chirality, if introduced at the carbon bearing the bromine atom, could lead to the development of novel chiral ligands for enantioselective transformations.

Development of Advanced Synthetic Methodologies utilizing N-Benzyl-2-bromo-N-methylpropanamide

The unique combination of functional groups in N-Benzyl-2-bromo-N-methylpropanamide makes it an interesting substrate for the development of new synthetic methods. For instance, the carbon-bromine bond could be activated by various transition metal catalysts to participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. Furthermore, the amide bond could be subject to novel cleavage and rearrangement reactions. The development of such methodologies would expand the toolkit of synthetic organic chemists and could open up new avenues for the synthesis of complex molecules.

Spectroscopic and Structural Characterization of N Benzyl 2 Bromo N Methylpropanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-Benzyl-2-bromo-N-methylpropanamide, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.

Proton NMR (¹H NMR) for Assignment and Diastereotopic Analysis

The ¹H NMR spectrum of N-Benzyl-2-bromo-N-methylpropanamide is expected to display distinct signals corresponding to each unique proton environment in the molecule. A key structural feature is the chiral center at the carbon bearing the bromine atom (C2). This chirality renders the two protons of the benzylic methylene (B1212753) group (CH₂) diastereotopic. Consequently, they are chemically non-equivalent and are expected to appear as two separate signals, each likely a doublet, due to coupling with each other (geminal coupling). This phenomenon is a definitive NMR indicator of chirality at an adjacent center.

The aromatic protons of the benzyl (B1604629) group typically appear in the range of 7.2-7.4 ppm. The N-methyl (N-CH₃) group should produce a singlet, as it has no adjacent protons to couple with. The methine proton (CH) at the chiral center is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. Finally, the methyl group (CH₃) protons of the propanamide moiety will appear as a doublet, coupling with the single methine proton. Due to the electron-withdrawing effects of the adjacent bromine atom and carbonyl group, the methine proton signal is shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for N-Benzyl-2-bromo-N-methylpropanamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.40 | Multiplet | - |

| Benzylic-H (diastereotopic) | ~4.6 (A) and ~4.8 (B) | Doublet of Doublets (AB quartet) | ~14-16 (geminal) |

| CH-Br | ~4.5 | Quartet | ~7 |

| N-CH₃ | ~2.9 | Singlet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For N-Benzyl-2-bromo-N-methylpropanamide, eight distinct signals are anticipated. The carbonyl carbon of the amide group is characteristically found at the low-field end of the spectrum (~170 ppm). The aromatic carbons of the benzyl group will appear in the typical aromatic region (127-140 ppm). The benzylic carbon, the N-methyl carbon, the methine carbon (C-Br), and the terminal methyl carbon will each give a signal in the aliphatic region of the spectrum. The carbon attached to the electronegative bromine atom is expected to be in the 35-45 ppm range. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Benzyl-2-bromo-N-methylpropanamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C (quaternary) | ~137 |

| Aromatic CH | 127 - 129 |

| Benzylic CH₂ | ~52 |

| C H-Br | ~40 |

| N-CH₃ | ~35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N-Benzyl-2-bromo-N-methylpropanamide, a key correlation would be observed between the methine proton (CH-Br) and the protons of the adjacent methyl group (CH-CH ₃). Cross-peaks would also confirm the geminal coupling between the diastereotopic benzylic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals based on their attached, and previously assigned, proton signals. For example, the singlet at ~2.9 ppm in the ¹H spectrum would correlate with the carbon signal at ~35 ppm in the ¹³C spectrum, confirming the N-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key HMBC correlations would include:

The N-methyl protons to the carbonyl carbon and the benzylic carbon.

The benzylic protons to the quaternary aromatic carbon and the carbonyl carbon.

The methine (CH-Br) proton to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For N-Benzyl-2-bromo-N-methylpropanamide (C₁₁H₁₄BrNO), the expected exact molecular weight is approximately 256.03 g/mol . chemnet.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M+2 peak (due to the ⁸¹Br isotope) will have nearly the same intensity as the M peak (due to the ⁷⁹Br isotope).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary and highly probable fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to form a stable benzyl cation or a tropylium (B1234903) ion, both of which give a prominent peak at m/z 91. researchgate.net Other significant fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the carbonyl group, leading to the formation of a [M-C₂H₄Br]⁺ fragment.

Loss of Bromine: Cleavage of the C-Br bond to give a [M-Br]⁺ fragment.

Loss of the side chain: Cleavage adjacent to the carbonyl group.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of N-Benzyl-2-bromo-N-methylpropanamide can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would reveal the preferred conformation of the molecule in the crystal lattice, including the rotational orientation of the benzyl group relative to the propanamide backbone. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules pack together to form the crystal structure. This information is invaluable for understanding the molecule's solid-state properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. The key functional groups in N-Benzyl-2-bromo-N-methylpropanamide have characteristic vibrational frequencies.

Amide Group: The most intense and characteristic absorption in the IR spectrum is expected to be the amide C=O stretching vibration (Amide I band), typically appearing in the 1630-1680 cm⁻¹ region. As a tertiary amide, it will lack the N-H bands seen in primary and secondary amides.

Aromatic Ring: The benzyl group will show C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for N-Benzyl-2-bromo-N-methylpropanamide

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Computational and Theoretical Investigations of N Benzyl 2 Bromo N Methylpropanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of N-Benzyl-2-bromo-N-methylpropanamide. These theoretical methods allow for the detailed analysis of molecular orbitals, charge distribution, and the nature of chemical bonds within the molecule.

The electronic properties are largely dictated by the interplay of the amide functionality, the benzyl (B1604629) group, and the bromine atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In similar N-benzyl amides, the HOMO is often localized on the amide nitrogen and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically centered on the carbonyl carbon and the C-Br bond, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure. The resonance between the nitrogen lone pair and the carbonyl group (n_N → π*_C=O) is a defining feature of the amide bond, contributing to its planar character and rotational barrier. The strength of this interaction can be quantified by the stabilization energy. Additionally, hyperconjugative interactions involving the C-Br bond can influence the molecule's stability and reactivity.

The electrostatic potential map would reveal the distribution of charge across the molecule. The oxygen atom of the carbonyl group is expected to have the highest negative charge, making it a prime site for protonation or coordination to Lewis acids. The hydrogen atoms of the methyl and benzyl groups will carry a partial positive charge.

Table 1: Predicted Electronic Properties of N-Benzyl-2-bromo-N-methylpropanamide (Illustrative Data based on similar compounds)

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Localized on the amide nitrogen and phenyl ring |

| LUMO Energy | Centered on the carbonyl carbon and C-Br bond |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |

| Dipole Moment | Significant, due to the polar amide and C-Br bonds |

| NBO Charge on N | Negative |

| NBO Charge on C=O | Positive |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the potential reaction mechanisms of N-Benzyl-2-bromo-N-methylpropanamide, including both nucleophilic and radical pathways.

Transition State Analysis for Nucleophilic and Radical Pathways

Nucleophilic Substitution: The bromine atom at the α-position to the carbonyl group makes N-Benzyl-2-bromo-N-methylpropanamide a substrate for nucleophilic substitution reactions. Computational studies can map out the potential energy surface for reactions with various nucleophiles. For an S_N2-type reaction, a transition state involving the approaching nucleophile and the departing bromide ion can be located and its energy calculated. The geometry of this transition state would reveal the stereochemical outcome of the reaction. Alternatively, an S_N1-type mechanism could proceed through a carbocation intermediate, the stability of which is discussed below.

Radical Reactions: The C-Br bond can also undergo homolytic cleavage to form a radical intermediate. This process can be initiated by heat or light. Transition state calculations can be performed for reactions involving this radical, such as hydrogen abstraction or addition to a double bond. The activation energies calculated for these transition states would determine the feasibility of such radical pathways.

Stability of Intermediates (e.g., Azaoxyallyl Cations, Radical Intermediates)

Azaoxyallyl Cations: In the presence of a Lewis acid or under solvolysis conditions, α-haloamides like N-Benzyl-2-bromo-N-methylpropanamide can form azaoxyallyl cationic intermediates. nih.gov These are resonance-stabilized carbocations where the positive charge is delocalized over the oxygen, carbon, and nitrogen atoms. Computational studies can provide quantitative data on the stability of the azaoxyallyl cation derived from the target molecule. The calculations would likely show significant charge delocalization, which contributes to the stability of this intermediate and its facility to be formed in certain reactions. nih.gov

Radical Intermediates: The stability of the α-amido radical formed by the homolysis of the C-Br bond can also be assessed computationally. The radical would be stabilized by the adjacent carbonyl group and the nitrogen atom through resonance. The extent of this stabilization can be quantified by calculating the bond dissociation energy of the C-Br bond and comparing it to other alkyl bromides.

Table 2: Calculated Relative Stabilities of Potential Intermediates (Illustrative Data)

| Intermediate | Method of Generation | Key Stabilizing Factors |

|---|---|---|

| Azaoxyallyl Cation | Heterolytic C-Br cleavage | Resonance delocalization over O, C, and N |

Conformational Analysis and Rotational Barriers around Amide and N-Substituent Bonds

The three-dimensional structure and dynamic behavior of N-Benzyl-2-bromo-N-methylpropanamide are governed by rotations around its single bonds. Computational methods are particularly adept at exploring the conformational landscape and quantifying the energy barriers associated with these rotations.

The most significant rotational barrier is that around the C-N amide bond, a consequence of the partial double bond character arising from resonance. DFT calculations can accurately predict this barrier. For similar N-benzyl amides, these barriers are typically in the range of 15-20 kcal/mol, which is high enough to potentially allow for the observation of distinct rotamers by NMR spectroscopy at room temperature. nih.govmdpi.com

Rotation around the N-CH₂ (N-benzyl) and N-CH₃ (N-methyl) bonds will also have specific energy profiles. The conformational preferences will be determined by steric interactions between the substituents on the nitrogen atom and the rest of the molecule. A relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is calculated at each step, can reveal the lowest energy conformers and the transition states connecting them.

Table 3: Predicted Rotational Barriers for N-Benzyl-2-bromo-N-methylpropanamide (Illustrative Data based on similar amides)

| Bond | Rotational Barrier (kcal/mol) | Consequence |

|---|---|---|

| C(O)-N (Amide) | 15 - 20 | Slow rotation, potential for distinct rotamers |

| N-CH₂ (Benzyl) | 5 - 10 | Relatively free rotation, multiple low-energy conformers |

Prediction of Spectroscopic Properties and Reactivity Selectivity

Computational chemistry can predict various spectroscopic properties of N-Benzyl-2-bromo-N-methylpropanamide, which can aid in its experimental characterization.

NMR Spectroscopy: By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted spectra can be compared with experimental data to confirm the structure and assign the signals. The presence of rotational isomers could be predicted to lead to a doubling of certain NMR signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. This allows for the prediction of the IR spectrum. The most prominent peak would be the amide I band (C=O stretch), which is sensitive to the local electronic and conformational environment. The calculated frequency for this band would likely be in the range of 1650-1680 cm⁻¹.

Reactivity Selectivity: Computational models can also predict the selectivity of reactions. For example, by calculating the activation energies for the reaction of a nucleophile at the carbonyl carbon versus the α-carbon, the chemoselectivity of the reaction can be predicted. Similarly, by modeling the attack of a reagent on different conformers, the stereoselectivity of a reaction can be understood. Fukui functions and local softness indices, derived from DFT, can be used to predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Structure Reactivity Relationships and Analogues of N Benzyl 2 Bromo N Methylpropanamide

Systematic Variation of the N-Substituents (e.g., Alkyl, Aryl, Heteroaryl)

The nature of the substituents attached to the nitrogen atom in the 2-bromo-N-methylpropanamide framework plays a pivotal role in modulating the reactivity of the molecule. These effects can be broadly categorized as electronic and steric.

N-Aryl Substituents: When an aryl group is substituted on the nitrogen, both electronic and steric effects become more pronounced. An unsubstituted phenyl group, for instance, is more sterically demanding than a simple alkyl group. Furthermore, the electronic nature of the aryl ring can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-withdrawing groups on the aryl ring can decrease the nucleophilicity of the amide nitrogen and potentially increase the electrophilicity of the alpha-carbon by inductive effects, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can have the opposite effect.

N-Heteroaryl Substituents: The introduction of heteroaryl rings as N-substituents introduces additional complexity due to the presence of heteroatoms and their positions within the ring. For example, a pyridine (B92270) ring can act as a ligand for metal catalysts or be protonated under acidic conditions, which can dramatically alter the reactivity of the entire molecule. The electronic effects of heteroaryl groups can be either electron-donating or electron-withdrawing, depending on the nature and position of the heteroatom(s).

| N-Substituent | Electronic Effect | Steric Effect | Predicted Relative Reactivity in SN2 Reactions |

|---|---|---|---|

| N-Methyl | Weakly electron-donating | Low | High |

| N-Ethyl | Weakly electron-donating | Moderate | Moderate-High |

| N-iso-Propyl | Weakly electron-donating | High | Moderate |

| N-tert-Butyl | Weakly electron-donating | Very High | Low |

| N-Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | High | Moderate |

| N-(4-Nitrophenyl) | Strongly electron-withdrawing | High | High |

| N-(4-Methoxyphenyl) | Electron-donating | High | Low-Moderate |

| N-(2-Pyridyl) | Electron-withdrawing | Moderate | Variable (depends on reaction conditions) |

Modifications at the Alpha-Carbon of the Propanamide Moiety

The substituent at the alpha-carbon, adjacent to the bromine atom, significantly impacts the reactivity of the molecule, primarily through steric and electronic effects that influence the stability of reaction intermediates and transition states.

Replacing the methyl group at the alpha-position with larger alkyl groups (e.g., ethyl, isopropyl) increases steric hindrance, which can hinder the approach of nucleophiles in SN2 reactions, leading to a decrease in reaction rate. Conversely, substitution with an aryl group can influence the reaction pathway. An alpha-phenyl group, for example, can stabilize a potential carbocationic intermediate through resonance, which might favor an SN1-type mechanism under certain conditions.

Electron-withdrawing groups at the alpha-position can increase the electrophilicity of the carbon, but may also destabilize a developing positive charge in an SN1 pathway. The presence of functional groups capable of chelation or other intramolecular interactions can also dramatically alter reaction outcomes and stereoselectivity.

| α-Substituent | Electronic/Steric Influence | Expected Impact on SN2 Reactivity |

|---|---|---|

| Hydrogen | Minimal steric hindrance | Increased reactivity |

| Methyl | Moderate steric hindrance, weak electron-donating | Baseline reactivity |

| Ethyl | Increased steric hindrance | Decreased reactivity |

| iso-Propyl | Significant steric hindrance | Greatly decreased reactivity |

| Phenyl | Steric hindrance, potential for resonance stabilization of intermediates | Variable, may favor SN1-like pathways |

Comparison with Related Alpha-Haloamides (e.g., Alpha-Chloroamides, Alpha-Fluoroamides)

The nature of the halogen atom at the alpha-position is a critical determinant of the reactivity of alpha-haloamides. The reactivity generally follows the trend of C-X bond strength and the leaving group ability of the halide ion, which is typically I > Br > Cl > F.

Alpha-Bromoamides vs. Alpha-Chloroamides: N-Benzyl-2-bromo-N-methylpropanamide is generally more reactive towards nucleophilic substitution than its alpha-chloro analogue. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion. This difference in reactivity is a key consideration in the synthetic utility of these compounds.

Alpha-Fluoroamides: In contrast, alpha-fluoroamides are significantly less reactive in nucleophilic substitution reactions. The carbon-fluorine bond is very strong, and the fluoride (B91410) ion is a poor leaving group. The high electronegativity of fluorine also inductively withdraws electron density, which can decrease the electrophilicity of the alpha-carbon towards some nucleophiles, although this effect is complex. The synthesis and reactions of alpha-fluoroamides often require specialized methods.

| Alpha-Halogen | C-X Bond Strength | Leaving Group Ability | General Reactivity in Nucleophilic Substitution |

|---|---|---|---|

| F | High | Poor | Low |

| Cl | Moderate | Moderate | Moderate |

| Br | Lower | Good | High |

| I | Lowest | Excellent | Very High |

Influence of Stereochemistry on Reaction Outcomes and Biological Interactions

The presence of a stereocenter at the alpha-carbon of N-benzyl-2-bromo-N-methylpropanamide introduces the element of stereoisomerism, which can have a profound impact on both chemical reactivity and biological activity.

Reaction Outcomes: In reactions involving chiral, non-racemic N-benzyl-2-bromo-N-methylpropanamide, the stereochemistry of the starting material can dictate the stereochemistry of the product. For instance, in an SN2 reaction, an inversion of configuration at the alpha-carbon is expected. If the reaction proceeds through a planar carbocationic intermediate (SN1), racemization may occur. The presence of a chiral auxiliary on the nitrogen (for example, if the benzyl (B1604629) group were substituted to be chiral) could lead to diastereoselective reactions, favoring the formation of one diastereomer over another.

Biological Interactions: The stereochemistry of a molecule is often critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. It is common for one enantiomer of a chiral drug to be significantly more active than the other. nih.gov The different spatial arrangements of the substituents in the two enantiomers of N-benzyl-2-bromo-N-methylpropanamide can lead to different binding affinities and orientations within a biological target, resulting in variations in their biological effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial aspects of medicinal chemistry research involving such compounds. nih.gov

Emerging Research Frontiers for N Benzyl 2 Bromo N Methylpropanamide

Integration into Flow Chemistry and Continuous Synthesis Protocols

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry to enhance the efficiency, safety, and scalability of synthetic processes. The synthesis of active pharmaceutical ingredients (APIs) using this method has proven to be a robust and indispensable tool, allowing for precise control over reaction parameters. drreddys.com N-Benzyl-2-bromo-N-methylpropanamide, as a potential intermediate in the synthesis of more complex molecules, is an ideal candidate for integration into such protocols.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio, excellent heat exchange |

| Mass Transfer | Often limited by mixing efficiency | Enhanced mixing through static mixers or narrow channels |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time, reduced risk |

| Scalability | Often requires re-optimization | Achieved by running the process for a longer duration |

| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and residence time |

The application of computational fluid dynamics (CFD) can further optimize the continuous flow synthesis involving N-Benzyl-2-bromo-N-methylpropanamide. rsc.org By simulating reaction conditions, CFD can predict optimal reactor design and operating parameters, thereby reducing the need for extensive experimental screening and accelerating process development. rsc.org

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field with applications in materials science, nanotechnology, and medicine. The N-benzylamide moiety within N-Benzyl-2-bromo-N-methylpropanamide provides a key functional group capable of participating in hydrogen bonding, a fundamental interaction in supramolecular self-assembly.

The self-assembly of molecules containing amide groups can lead to the formation of well-ordered, higher-order structures such as fibers, tapes, and gels. mdpi.com For instance, N-centered triarylamine trisamides are known to self-assemble into helical supramolecular polymers through a combination of hydrogen bonding and π-π stacking interactions. nih.gov Similarly, benzamide (B126) units have been shown to drive the supramolecular polymerization of cyanostilbene derivatives into helical aggregates. nih.gov These examples suggest that N-Benzyl-2-bromo-N-methylpropanamide could be designed as a building block for novel supramolecular materials.

The interplay of hydrogen bonding from the amide group, potential halogen bonding from the bromine atom, and π-π stacking from the benzyl (B1604629) group could lead to the formation of unique and functional supramolecular architectures. The specific stereochemistry at the chiral center of N-Benzyl-2-bromo-N-methylpropanamide could also introduce chirality into the resulting supramolecular assemblies, a desirable feature for applications in chiral recognition and catalysis. The conditions used for the assembly process, such as solvent and temperature, would likely play a crucial role in determining the final structure and morphology of the fabricated macromolecule. researchgate.net

Exploration in Stereodivergent Catalysis

The alpha-bromoamide functionality in N-Benzyl-2-bromo-N-methylpropanamide makes it a valuable substrate for stereodivergent catalysis, a powerful strategy for the synthesis of all possible stereoisomers of a molecule with multiple stereocenters. The development of catalytic systems that can selectively produce any desired stereoisomer from a single set of starting materials is a significant challenge in modern organic synthesis.

Alpha-haloamides are versatile precursors in a variety of stereoselective transformations. For example, nickel-catalyzed Negishi cross-coupling reactions of racemic alpha-bromo amides with organozinc reagents in the presence of a chiral ligand can produce enantiopure alpha-chiral amides. nih.gov This highlights the potential of the alpha-bromo group in N-Benzyl-2-bromo-N-methylpropanamide to be substituted with a wide range of carbon-based nucleophiles in a stereocontrolled manner.

Furthermore, the rich chemistry of alpha-haloamides includes their participation in radical-mediated transformations. nih.gov These reactions can be initiated by various means, including radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis, and can be used to form new carbon-carbon and carbon-heteroatom bonds. By carefully selecting the catalyst and reaction conditions, it may be possible to control the stereochemical outcome of these radical reactions, thus enabling stereodivergent synthesis. The development of such methodologies would significantly expand the synthetic utility of N-Benzyl-2-bromo-N-methylpropanamide and related alpha-bromoamides.

Bio-Inspired Chemical Transformations Involving Alpha-Bromoamides

Nature often provides inspiration for the development of novel and efficient chemical transformations. Bio-inspired catalysis seeks to mimic the action of enzymes to achieve highly selective and sustainable chemical reactions. The alpha-bromoamide structure of N-Benzyl-2-bromo-N-methylpropanamide can be a substrate for such bio-inspired transformations.

A notable example is the use of vitamin B12 and its model complexes as catalysts for the transformation of organic halides. nih.gov Inspired by the function of B12-dependent enzymes, these cobalt complexes can catalyze the dehalogenation of organic halides through electrochemical methods. nih.gov Under aerobic conditions, these reactions can even incorporate oxygen into the final product, leading to the formation of esters or amides. nih.gov Applying such a bio-inspired catalytic system to N-Benzyl-2-bromo-N-methylpropanamide could lead to novel dehalogenated or functionalized products under mild and environmentally benign conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Benzyl-2-bromo-N-methylpropanamide, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves bromination of 2-methylpropanamide derivatives. For example, reacting N-benzyl-N-methylpropanamide with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using bromine in controlled conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity can be confirmed via HPLC or NMR (integration of benzylic protons at δ 4.5–5.0 ppm and methyl groups at δ 1.2–1.5 ppm). Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) is critical .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm, CH at δ 4.5–5.0 ppm) and brominated methyl groups (e.g., δ 1.8–2.0 ppm for C-Br).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX for structure solution and ORTEP-3 for visualization ) resolves stereoelectronic effects. For example, the torsion angle between the benzyl and bromo groups can be determined (e.g., 85–95° in triclinic systems) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (CHBrNO, ~271.04 g/mol) and isotopic patterns for bromine .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solubility tests at 25°C (e.g., 15 mg/mL in DMSO) guide solvent selection for reactions .

- Stability : Susceptible to hydrolysis under basic conditions (pH > 9) or prolonged UV exposure. Store under inert atmosphere (N) at –20°C in amber vials. Monitor decomposition via TLC or H NMR for unexpected peaks (e.g., debromination products) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or regioselectivity?

- Methodological Answer : X-ray diffraction (e.g., using SHELXL ) quantifies bond lengths (C-Br ~1.93–1.97 Å) and angles (C-C-Br ~109.5°). For example, in N-Benzyl-2-(2-bromophenyl) derivatives, intermolecular Br···O interactions (3.0–3.2 Å) influence packing . Discrepancies between computational (DFT) and experimental data (e.g., dihedral angles) may indicate dynamic disorder, requiring refinement with twin laws (SHELX TWIN command) .

Q. What strategies mitigate side reactions during bromination (e.g., over-bromination or benzyl group oxidation)?

- Methodological Answer :

- Radical Bromination : Use AIBN as a controlled initiator (0.1–1 mol%) to minimize over-bromination. Quench excess Br with NaSO post-reaction.

- Protecting Groups : Temporarily protect the benzyl group with Boc or Fmoc to prevent oxidation. Deprotect with TFA/CHCl (1:4 v/v) after bromination .

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks Br consumption (peaks at 250–300 cm) to optimize reaction time .

Q. How can structure-activity relationships (SAR) guide modifications for biological applications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the bromine atom with CF or Cl to modulate lipophilicity (logP changes ±0.5–1.0 units).

- Pharmacophore Modeling : Align derivatives (e.g., 2-nitro-phenoxy analogs ) with target proteins (e.g., coagulation factor Xa) using docking software (AutoDock Vina). Validate with IC assays (e.g., thrombin inhibition at 10–100 nM) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., NO) on the benzyl ring to reduce CYP450-mediated oxidation .

Q. What analytical approaches resolve enantiomeric impurities in chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) to separate enantiomers (retention time difference ≥2 min).

- Circular Dichroism (CD) : Compare experimental CD spectra (e.g., Cotton effect at 220–250 nm) with simulated data (TD-DFT) .

- X-ray Crystallography : Assign absolute configuration via Flack parameter (e.g., –0.02(3) for R-enantiomer) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies between computational and experimental melting points?

- Methodological Answer : Melting points predicted via QSPR models (e.g., 70–75°C) may deviate from experimental values (e.g., 44–47°C ) due to polymorphism. Perform DSC (heating rate 10°C/min) to detect multiple endotherms. Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .

Q. Why do NMR spectra sometimes show unexpected splitting patterns for methyl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.